Tetrapentacontane

Catalog No.
S1906455
CAS No.
5856-66-6
M.F
C54H110
M. Wt
759.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrapentacontane

CAS Number

5856-66-6

Product Name

Tetrapentacontane

IUPAC Name

tetrapentacontane

Molecular Formula

C54H110

Molecular Weight

759.4 g/mol

InChI

InChI=1S/C54H110/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-54H2,1-2H3

InChI Key

OPRWEYHEIDHWGM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
  • Understanding Self-Assembly

    Long-chain alkanes like tetrapentacontane can self-assemble into various ordered structures due to van der Waals forces between the hydrocarbon chains. Studying these self-assembled structures can provide insights into the fundamental principles of self-assembly in biological and synthetic systems [].

  • Phase Transitions

    Tetrapentacontane exhibits interesting phase transitions between solid, liquid crystal, and liquid phases as temperature changes. Research on these transitions can contribute to the understanding of phase behavior in complex materials [].

  • Tribology

    Tribology is the study of friction, wear, and lubrication. Long-chain alkanes like tetrapentacontane can act as lubricants, and their properties influence tribological behavior. Studying tetrapentacontane can contribute to the development of new lubricants [].

Tetrapentacontane is a linear alkane with the molecular formula C54H110. This compound consists of a long carbon chain comprising 54 carbon atoms and 110 hydrogen atoms, making it one of the higher molecular weight alkanes. Its structural representation can be denoted as CH₃(CH₂)₅₂CH₃, indicating that it is a saturated hydrocarbon with no double or triple bonds. The compound is characterized by its hydrophobic nature, which influences its interactions in biological systems and its solubility in organic solvents .

Tetrapentacontane primarily undergoes reactions typical of alkanes, including:

  • Combustion: It reacts with oxygen to produce carbon dioxide and water, releasing energy.
  • Halogenation: Under UV light, it can react with halogens (e.g., chlorine or bromine) to form halogenated derivatives.
  • Oxidation: Although less reactive than other hydrocarbons, it can undergo oxidation under vigorous conditions to yield alcohols or carboxylic acids.

These reactions are significant in understanding the compound's behavior in various chemical environments and potential applications in organic synthesis .

Tetrapentacontane has been identified as a significant component in various plant extracts, notably from Santolina chamaecyparissus. This compound exhibits promising biological activities, including:

  • Antidiabetic Effects: It has shown concentration-dependent inhibition of the α-glucosidase enzyme, which is crucial for carbohydrate metabolism. The inhibitory effect was comparable to standard antidiabetic drugs like acarbose .
  • Anticancer Properties: Studies indicate that tetrapentacontane negatively affects the expression of the Epidermal Growth Factor Receptor in human breast cancer cell lines, suggesting potential therapeutic applications in cancer treatment .

The compound's interactions with cellular membranes may also influence various cellular functions and signaling pathways due to its hydrophobic characteristics.

Tetrapentacontane can be synthesized through several methods:

  • Natural Extraction: It can be isolated from plant sources such as Santolina chamaecyparissus using solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis may involve the polymerization of smaller alkanes or through Fischer-Tropsch synthesis, where carbon monoxide and hydrogen are converted into hydrocarbons.
  • Catalytic Hydrogenation: This method involves hydrogenating larger alkenes or alkynes under high pressure and temperature conditions to yield saturated hydrocarbons like tetrapentacontane .

Research indicates that tetrapentacontane interacts with various biological molecules:

  • Membrane Integration: The compound can integrate into lipid bilayers, affecting membrane fluidity and stability. This integration influences the activity of membrane-bound enzymes and receptors.
  • Enzyme Interactions: It has been shown to interact with lipases and other enzymes involved in lipid metabolism, potentially altering their activity through hydrophobic interactions.
  • Cellular Effects: The presence of tetrapentacontane in cellular membranes can modify cell signaling pathways and gene expression due to its impact on membrane properties .

Tetrapentacontane is part of a broader family of long-chain alkanes. Here are some similar compounds along with a comparison highlighting tetrapentacontane's uniqueness:

Compound NameMolecular FormulaUnique Characteristics
HexacosaneC26H54Shorter chain length; used in cosmetics and lubricants.
TriacontaneC30H62Commonly found in beeswax; used for waterproofing.
DotriacontaneC32H66Found in some plant waxes; less studied than tetrapentacontane.
TetratriacontaneC34H70Less common; potential applications in industrial uses.
PentatriacontaneC35H72Similar properties but shorter than tetrapentacontane.

Tetrapentacontane stands out due to its longer carbon chain length (54 carbons), which influences its physical properties and biological activities significantly compared to these similar compounds. Its unique structure allows for specific interactions within biological membranes that shorter-chain alkanes may not exhibit .

XLogP3

28.8

Wikipedia

Tetrapentacontane

Dates

Modify: 2023-08-16

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